![molecular formula C23H18N2O5S2 B2978861 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 1105230-41-8](/img/structure/B2978861.png)
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide
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Overview
Description
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a furan-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with appropriate reagents under controlled conditions.
Thioether Formation: The thiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether intermediate with 3-methoxyphenylfuran-2-carboxylic acid to form the desired furan-2-carboxamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the thiazole ring or the furan-2-carboxamide structure.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the thiazole ring may interact with enzyme active sites, while the benzo[d][1,3]dioxole moiety could participate in π-π interactions with aromatic residues in proteins. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine
- 2-(1,3-benzodioxol-5-yl)ethanamine
- bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives
Uniqueness
What sets 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide apart is its combination of multiple functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
Biological Activity
The compound 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide is a complex organic molecule with potential biological activities. Its structure features multiple functional groups, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and a furan-2-carboxamide backbone. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the thiazole ring, thioether formation, and amide bond creation. The synthetic route typically includes:
- Formation of the Thiazole Ring : Reacting 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with suitable reagents.
- Thioether Formation : Reacting the thiazole derivative with a thiol compound.
- Amide Bond Formation : Coupling the thioether intermediate with 3-methoxyphenylfuran-2-carboxylic acid.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The thiazole ring may engage with enzyme active sites, while the benzo[d][1,3]dioxole moiety could participate in π-π interactions with aromatic residues in proteins. This dual interaction mechanism enhances its potential for drug development.
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar compounds containing the benzo[d][1,3]dioxole and thiazole motifs. For instance, derivatives of these compounds have shown promising results against various cancer cell lines by inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For example, certain benzodioxole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief comparable to standard anti-inflammatory drugs like sodium diclofenac .
Case Studies
- Study on COX Inhibition : A series of compounds were synthesized and evaluated for their COX-1/COX-2 inhibitory activities. Compounds similar to this compound showed COX-2 selectivity with inhibition rates as high as 90% .
- Antitumor Evaluation : A study synthesized N-aryl derivatives of benzodioxole and tested them against various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor cell proliferation .
Comparative Analysis
Compound Name | Biological Activity | Mechanism |
---|---|---|
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines | Antitumor | Apoptosis induction |
4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine | Anti-inflammatory | COX inhibition |
This compound | Potentially both | Dual-target interaction |
Properties
IUPAC Name |
5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-(3-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c1-27-16-4-2-3-15(10-16)24-22(26)20-8-6-17(30-20)11-31-23-25-18(12-32-23)14-5-7-19-21(9-14)29-13-28-19/h2-10,12H,11,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLJCDWMPFMKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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